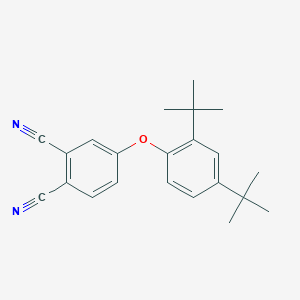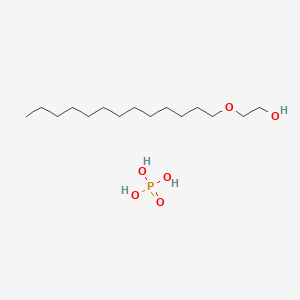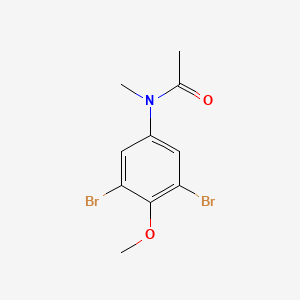
n-(3,5-Dibromo-4-methoxyphenyl)-n-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide is an organic compound characterized by the presence of bromine, methoxy, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3,5-dibromo-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-methoxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-methoxyaniline.
Substitution: Formation of 3,5-dibromo-4-methoxyphenyl derivatives with various substituents.
Scientific Research Applications
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, potentially disrupting their normal function. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methoxybenzoic acid
- 3,5-Dibromo-4-methoxyaniline
- 3,5-Dibromo-4-methoxybenzaldehyde
Uniqueness
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
827031-51-6 |
|---|---|
Molecular Formula |
C10H11Br2NO2 |
Molecular Weight |
337.01 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H11Br2NO2/c1-6(14)13(2)7-4-8(11)10(15-3)9(12)5-7/h4-5H,1-3H3 |
InChI Key |
NSSCWOIHVAEXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


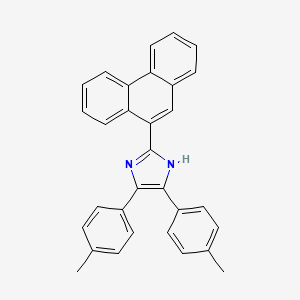

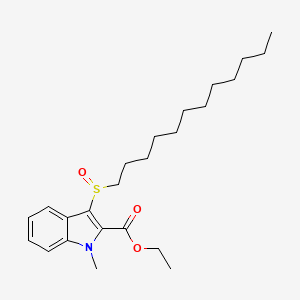
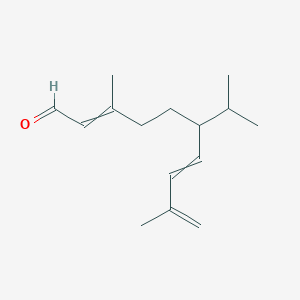
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
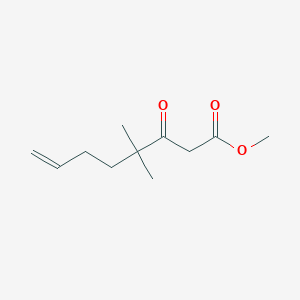
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
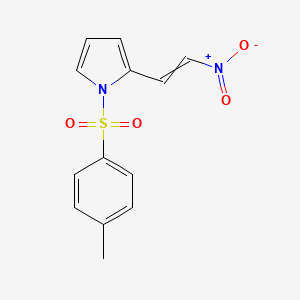
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
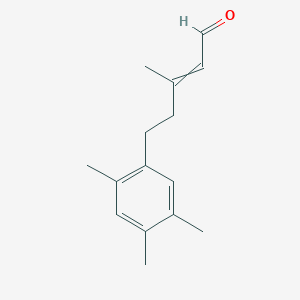
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
